3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2H-chromen-2-one and 3-(trifluoromethyl)benzyl bromide.
Alkylation Reaction: The chromen-2-one derivative undergoes an alkylation reaction with 3-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.
Hexylation: The intermediate product is then subjected to hexylation using hexyl bromide under basic conditions to introduce the hexyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A structurally similar compound with hydroxyl group instead of the trifluoromethylphenyl moiety.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: Another chromen-2-one derivative with different substituents.
Uniqueness
The presence of the trifluoromethylphenyl moiety in 3-hexyl-4,8-dimethyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This moiety can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets.
Properties
Molecular Formula |
C25H27F3O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C25H27F3O3/c1-4-5-6-7-11-21-16(2)20-12-13-22(17(3)23(20)31-24(21)29)30-15-18-9-8-10-19(14-18)25(26,27)28/h8-10,12-14H,4-7,11,15H2,1-3H3 |
InChI Key |
OSOPALOQCRTTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.